3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride
Description
Chemical Name: 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride CAS No.: 1956318-57-2 Molecular Formula: C₁₉H₂₅ClN₂O Molecular Weight: 332.9 g/mol Purity: ≥95% (HPLC) Key Features:
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN2O |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dibenzyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c20-15-19(11-12-22-16-19)21(13-17-7-3-1-4-8-17)14-18-9-5-2-6-10-18;/h1-10H,11-16,20H2;1H |
InChI Key |
NTOHRLIXQWNTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of tetrahydrofuran with formaldehyde and benzylamine under acidic conditions to form the intermediate compound. This intermediate is then further reacted with benzyl chloride and ammonia to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH2NH2) acts as a nucleophile in displacement reactions. This enables functionalization at the nitrogen center:
-
Alkylation : Reacts with alkyl halides (R-X) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K2CO3) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (RCOCl) or anhydrides in the presence of bases like triethylamine.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methyl derivative |
| Acylation | AcCl, Et3N, THF | Acetylated amide |
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds (e.g., aldehydes/ketones) using NaBH3CN or H2/Pd-C. This reaction expands the molecule’s utility in synthesizing polyamine derivatives.
Example :
Cross-Coupling Reactions
The benzyl groups on the tertiary nitrogen enable participation in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (Ar-B(OH)2) using Pd(PPh3)4 as a catalyst.
-
Buchwald-Hartwig : Forms C-N bonds with aryl halides (Ar-X) under palladium catalysis.
| Reaction | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl-functionalized derivatives |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Heterocyclic compound synthesis |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Neutralization with NaOH regenerates the tertiary amine, which can undergo further protonation or complexation .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes degradation pathways:
-
Tetrahydrofuran ring opening : Forms linear amines via retro-Diels-Alder mechanisms.
-
Benzyl group cleavage : Catalyzed by acids or bases to yield simpler amines.
Coordination Chemistry
The tertiary amine and aminomethyl groups serve as ligands for metal ions (e.g., Cu²⁺, Ni²⁺), forming complexes studied for catalytic applications .
Stability Considerations
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydrolysis in strongly basic media (pH >10).
-
Light Sensitivity : Degrades under UV exposure, requiring storage in amber vials.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it interacts with specific receptors in the brain, influencing neurotransmitter systems.
Neuropharmacological Studies
Studies have shown that 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride exhibits affinity for serotonin receptors, particularly the 5-HT6 receptor. This interaction is significant as it suggests potential applications in treating conditions such as depression and anxiety.
| Compound | Receptor | Ki (nM) | % Inhibition |
|---|---|---|---|
| This compound | 5-HT6 | 27 | 98% at 1 µM |
This data indicates a strong binding affinity, which could translate into effective pharmacological activity against mood disorders .
Anticancer Research
Recent studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines.
Cytotoxicity Assays
The compound was tested against several cancer cell lines, showing varying degrees of growth inhibition:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These results suggest that this compound may have significant potential as an anticancer agent .
Immune Modulation
A study investigated the immune-modulating effects of the compound using mouse splenocytes. The results indicated that at a concentration of 100 nM, the compound enhanced immune cell activity significantly.
"The compound was able to rescue mouse immune cells to 92% viability at a concentration of 100 nM."
This finding highlights its potential use in immunotherapy and enhancing immune responses .
Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound. It demonstrated efficacy in reducing oxidative stress markers in neuronal cells exposed to toxic agents, suggesting a therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Limitations
- Target Compound: Limited published data on biological activity. Its discontinuation suggests niche use or synthesis challenges (e.g., steric hindrance during benzyl group introduction) .
- EDC·HCl : Extensively studied for activating carboxyl groups in amide bond formation, highlighting the importance of hydrochloride salts in reaction efficiency .
- Data Gaps : Melting points, solubility, and detailed pharmacokinetic data for most analogs are unavailable in the provided sources.
Biological Activity
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride is a compound with potential therapeutic applications, particularly in the treatment of respiratory syncytial virus (RSV) disease. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN2O
- Molecular Weight : 320.83 g/mol
- CAS Number : 2842123
The compound features a tetrahydrofuran ring with an aminomethyl group and dibenzyl substituents, contributing to its pharmacological properties.
Research indicates that this compound exhibits antiviral activity, particularly against RSV. The proposed mechanism involves inhibition of viral replication through interference with viral protein synthesis and modulation of host cell pathways.
Antiviral Properties
In vitro studies have demonstrated that this compound effectively reduces RSV replication in human respiratory epithelial cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 5 µM, indicating significant potency against the virus .
Cytotoxicity
While the compound shows promise as an antiviral agent, cytotoxicity assessments reveal that it has a selective toxicity profile. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antiviral activity (IC50), is greater than 10, suggesting a favorable therapeutic window .
Study 1: Efficacy in Animal Models
A study conducted on mice infected with RSV showed that treatment with this compound resulted in a significant decrease in viral load and improved survival rates compared to untreated controls. Mice receiving the treatment exhibited reduced pulmonary inflammation and viral titers .
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. It was observed that treatment led to downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are typically elevated during RSV infections. This suggests that the compound may not only inhibit viral replication but also modulate the host immune response .
Data Tables
| Parameter | Value |
|---|---|
| IC50 (Antiviral) | 5 µM |
| CC50 (Cytotoxicity) | >50 µM |
| Selectivity Index (SI) | >10 |
| Study | Findings |
|---|---|
| Animal Model Study | Reduced viral load and improved survival |
| Mechanistic Study | Downregulation of IL-6 and TNF-alpha |
Q & A
Basic: What are the established synthetic routes for 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride?
Methodological Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting a tetrahydrofuran derivative with dibenzylamine in the presence of a coupling agent (e.g., EDC·HCl, referenced in carbodiimide-mediated reactions ). For example, a related synthesis () used 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, suggesting that amine-protection strategies (e.g., benzyl groups) and acid chloride intermediates could be adapted. Post-synthesis, the product is purified via crystallization or column chromatography and confirmed by NMR and mass spectrometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the structure, including the tetrahydrofuran ring, benzyl substituents, and aminomethyl group. For instance, benzylic protons resonate at δ 3.5–4.5 ppm, while the tetrahydrofuran ring protons appear at δ 1.8–2.5 ppm .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., parent ion at m/z ~381 for the free base) and fragmentation patterns to validate the backbone .
- UV-Vis Spectroscopy : Used to identify conjugated systems (λmax ~255 nm in related compounds) .
Basic: What are the recommended storage and handling protocols?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation (stability ≥5 years under these conditions) .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation, skin contact, or ingestion. Follow H313 (skin contact hazard) and H333 (inhalation risk) safety protocols .
Advanced: How can researchers resolve contradictions in spectral data (e.g., UV vs. NMR)?
Methodological Answer:
Contradictions may arise from impurities or solvent effects. For example, a UV λmax at 255 nm () might conflict with theoretical predictions. To resolve:
- Cross-validate using multiple techniques (e.g., HPLC purity assessment ).
- Solvent Correction : Adjust for solvent polarity effects on UV absorption.
- Dynamic NMR : Detect conformational changes in the tetrahydrofuran ring that alter spectral profiles .
Advanced: How does thermal stability vary under experimental conditions?
Methodological Answer:
The compound is stable at –20°C but degrades at elevated temperatures. Thermal studies (e.g., TGA/DSC) show decomposition above 187°C (melting point range: 187–190°C) . For kinetic stability:
- Accelerated Aging Tests : Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC.
- pH-Dependent Stability : Assess degradation in buffers (pH 1–13) to identify optimal reaction conditions .
Advanced: What methodologies address purity discrepancies (e.g., ≥98% vs. 95%)?
Methodological Answer:
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) for absolute purity .
- HPLC-MS Coupling : Use C18 columns (acetonitrile/water gradient) to separate impurities and confirm via mass traces .
- Elemental Analysis : Verify C/H/N ratios to detect non-volatile contaminants .
Advanced: What safety precautions are critical in biological assays?
Methodological Answer:
- In Vitro Toxicity Screening : Use cell viability assays (e.g., MTT) to determine IC50 values in HEK293 or HepG2 cells .
- Exposure Mitigation : Employ closed-system handling (e.g., gloveboxes) for aerosol-prone steps (lyophilization) .
- Waste Disposal : Neutralize acidic byproducts (from HCl counterion) before disposal .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
